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molecular formula C15H12N2O B8476447 6-(Naphthalen-1-yloxy)pyridin-3-amine

6-(Naphthalen-1-yloxy)pyridin-3-amine

Cat. No. B8476447
M. Wt: 236.27 g/mol
InChI Key: FQGHMRMTYGAXSG-UHFFFAOYSA-N
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Patent
US04521426

Procedure details

To a solution of 13.11 g. (0.049 mol.) of 2-(1-naphthoxy)-5-nitropyridine in 250 ml. of toluene was added 1.31 g. of 5% paladium in carbon. The resulting mixture was placed in a 500 ml. Rocking Parr pressure vessel under 100 psig of hydrogen at r.t. for 3 hours. The mixture was filtered through celite and the filtrate was concentrated to give 11.5 g. (0.048 mol., 99.4%) of a yellow solid; mp. 82.2°-83.7°
Quantity
0.049 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][N:13]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[H][H]>C1(C)C=CC=CC=1>[C:1]1([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][N:13]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0.049 mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)OC1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give 11.5 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)OC1=NC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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